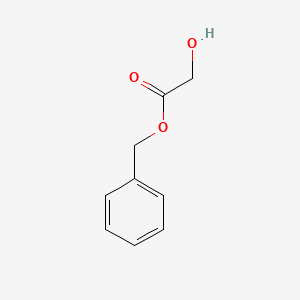

Benzyl glycolate

Description

Significance of Benzyl (B1604629) Glycolate (B3277807) in Advanced Organic Synthesis

The utility of benzyl glycolate in organic synthesis is largely attributed to its function as a versatile building block and protecting group. smolecule.com The benzyl group can effectively mask the hydroxyl functionality of glycolic acid, allowing for selective chemical modifications at other sites of a molecule. This characteristic is particularly crucial in the multi-step synthesis of complex organic molecules.

One of the most notable applications of this compound is in carbohydrate chemistry, specifically in the preparation of monosaccharide building blocks. smolecule.comsigmaaldrich.comsigmaaldrich.com These protected monosaccharides are essential for the synthesis of oligosaccharides and glycoconjugates, which are vital for biological and pharmacological studies. researchgate.net For instance, this compound has been used in the synthesis of a sialic acid dimer derivative, a key step in creating more complex sialic acid oligomers. chemsrc.com

Furthermore, this compound is instrumental in the synthesis of other complex molecules. It has been used to synthesize methyl [2-(2′-benzyloxy-2′-oxoethyl)-5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-α- and -β-D-glycero-D-galacto-2-nonulopyranosid]onate. sigmaaldrich.comchemicalbook.com Research has also demonstrated its use in tandem Wittig rearrangement/aldol (B89426) reactions to create two carbon-carbon bonds and two adjacent stereocenters with high diastereoselectivity in a single step. organic-chemistry.org This reaction showcases the compound's ability to facilitate complex bond formations under mild conditions. organic-chemistry.org

Interdisciplinary Research Trajectories Involving this compound

The applications of this compound extend beyond traditional organic synthesis, finding utility in various interdisciplinary research fields. smolecule.com Its versatile properties have led to its use in materials science and medicinal chemistry. smolecule.comontosight.ai

In materials science, this compound serves as a precursor for the synthesis of novel polymeric materials. sigmaaldrich.com Specifically, it is used in the creation of poly[bis(benzyl glycolato)phosphazene], a type of polymeric phosphazene with pendent esters of glycolic acid. sigmaaldrich.comsigmaaldrich.com These polymers are being investigated as prototypes for new bioerodible materials, which could have significant applications in the biomedical field. sigmaaldrich.comsigmaaldrich.com

In the realm of medicinal chemistry, this compound and its derivatives are of interest as intermediates in the synthesis of pharmaceuticals. ontosight.aiontosight.ai The ester linkage can be useful in designing drugs with improved delivery characteristics. ontosight.ai For example, this compound was utilized as a potential moiety in the preparation of phosphonate (B1237965) dipeptides, which are being explored as potential inhibitors of the VanX enzyme, a target for antibiotic research. chemicalbook.com Additionally, research has explored the use of this compound in indium-catalyzed O- and S-glycosylation reactions to synthesize key building blocks for biomolecules with medicinal relevance. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₁₀O₃ |

| Glycolic acid | C₂H₄O₃ |

| Benzyl alcohol | C₇H₈O |

| Benzyl bromide | C₇H₇Br |

| Methyl [2-(2′-benzyloxy-2′-oxoethyl)-5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-α- and -β-D-glycero-D-galacto-2-nonulopyranosid]onate | C₃₄H₄₅NO₁₅ |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340075 | |

| Record name | Benzyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80409-16-1, 30379-58-9 | |

| Record name | Benzyl (1)-glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzyl Glycolate and Its Derived Structures

Esterification Reactions and Catalytic Enhancements for Benzyl (B1604629) Glycolate (B3277807) Synthesis

Esterification represents a fundamental method for synthesizing benzyl glycolate. This section details various catalytic approaches that enhance the efficiency and applicability of this key transformation.

Acid-Catalyzed Esterification of Glycolic Acid with Benzyl Alcohol

The direct esterification of glycolic acid with benzyl alcohol using an acid catalyst is a common and established method for producing this compound. ontosight.ai This reaction is typically performed under reflux conditions with catalysts like sulfuric acid or hydrochloric acid to facilitate the formation of the ester. ontosight.ai To drive the reaction towards completion, a water-carrying agent such as benzene (B151609) may be used to remove the water byproduct. google.com Perfluorosulfonic acid resins have also been employed as effective heterogeneous catalysts, which can simplify product purification and reduce the formation of byproducts like dibenzyl ether. google.com

| Catalyst | Reaction Conditions | Reactants | Product | Noteworthy Aspects |

| Sulfuric Acid or Hydrochloric Acid | Reflux | Glycolic Acid, Benzyl Alcohol | This compound | A traditional and straightforward method. ontosight.ai |

| Perfluorosulfonic Acid Resin | Heating, Reflux with Benzene | Glycolic Acid, Benzyl Alcohol | This compound | Heterogeneous catalyst simplifies workup and improves selectivity. google.com |

Base-Catalyzed Synthesis of this compound Analogues

In an industrial setting, this compound can be synthesized through the reaction of benzyl bromide with glycolic acid in the presence of a base like sodium hydroxide (B78521). This method represents an alternative to acid-catalyzed esterification. Base-catalyzed hydrolysis of this compound, using a base such as sodium hydroxide, can regenerate glycolic acid (as a glycolate salt) and benzyl alcohol. This reversible reaction underscores the importance of reaction conditions in directing the synthesis towards the desired ester product.

Aldehyde-Glyoxylic Acid Condensation Routes to this compound

An alternative synthetic strategy involves the use of glyoxylic acid and an aldehyde. For instance, a process utilizing glyoxal (B1671930) as a starting material, which disproportionates to glycolic acid in the presence of an activated catalyst, can be used. This is then followed by an esterification reaction with benzyl alcohol. google.com This method avoids the self-polymerization issues that can occur when starting with glycolic acid directly. google.com Another approach involves the condensation reaction between N-substituted benzylhydroxylamines and glyoxylic acid to form imine derivatives. researchgate.net

A notable method involves the reaction of a 40wt% glyoxal solution with benzyl alcohol in the presence of an activated HZSM-5 molecular sieve catalyst. The reaction is heated to 160±5°C for 0.5 hours, and after filtration and reduced pressure distillation, yields this compound. google.com

Tandem and Cascade Reaction Sequences Involving this compound Esters

Tandem and cascade reactions offer a powerful strategy for increasing molecular complexity from simple precursors in a single operational step. This compound esters are valuable substrates in such transformations.

Enantioconvergent Addition Reactions in Complex Glycolate Synthesis

The synthesis of stereochemically complex tertiary glycolates represents a significant challenge in organic chemistry. Enantioconvergent catalysis offers a powerful solution, converting a racemic mixture of a chiral starting material into a single, enantiomerically enriched product. nih.govnih.gov This approach is particularly valuable for the synthesis of α-hydroxy esters and their derivatives. researchgate.net The core principle relies on the racemization of the starting material being faster than or competitive with the rate of the stereoselective reaction. nih.govacs.org These transformations are generally classified as either dynamic kinetic resolutions (DKRs), where racemization is independent of the chiral catalyst, or Type I dynamic kinetic asymmetric transformations (DyKATs), where the catalyst itself promotes racemization. nih.govacs.org

A notable application of this strategy is the enantioconvergent addition of carbon-centered nucleophiles to α-keto esters, which are prone to racemization under mildly basic conditions. nih.govnih.gov This has led to the development of methods for producing complex tertiary glycolates with high levels of stereocontrol. nih.gov For instance, researchers have successfully developed enantioconvergent arylations of racemic β-stereogenic α-keto esters using arylboronic acids. core.ac.uk These reactions, catalyzed by a chiral (diene)Rh(I) complex, yield a diverse array of β-stereogenic tertiary aryl glycolate derivatives with excellent diastereo- and enantioselectivity. core.ac.uk The steric nature of amine base additives has been shown to play a significant role in the rate of substrate racemization, which is crucial for the efficiency of the dynamic kinetic process. core.ac.uk

The success of these non-hydrogenative, enantioconvergent additions to α-keto esters opens pathways to a wide variety of structurally diverse and stereochemically complex glycolate architectures, which are significant substructures in many biologically active compounds. nih.govcore.ac.uk

Table 1: Examples of Enantioconvergent Arylation of β-Stereogenic α-Keto Esters Data sourced from studies on rhodium-catalyzed enantioconvergent arylations. core.ac.uk

| Arylboronic Acid | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| m-Methoxyphenylboronic acid | m-Methoxy adduct (3e) | 75 | >20:1 | 98 |

| m-Tolylboronic acid | m-Tolyl adduct (3f) | 80 | >20:1 | 98 |

| m-Chlorophenylboronic acid | m-Chlorophenyl adduct (3g) | 75 | >20:1 | 97 |

| 2-Naphthylboronic acid | 2-Naphthyl adduct (3h) | 81 | >20:1 | 98 |

Catalytic Glycosylation Strategies Utilizing this compound

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. This compound has been employed as a key reactant in novel catalytic strategies for the synthesis of O- and S-glycosides, as well as the more challenging C-glycosides.

Researchers have developed efficient methods for synthesizing various O- and S-glycosyl esters through the reaction of a bromo sugar with this compound, promoted by indium salts. researchgate.netresearchgate.net Both indium trichloride (B1173362) (InCl₃) and indium tribromide (InBr₃) have been shown to be effective promoters for this transformation. researchgate.netresearchgate.net The reaction provides a pathway to glycosyl esters and their corresponding acids, which are valuable building blocks for biologically active molecules. researchgate.neteurekaselect.com

Table 2: Indium Salt-Catalyzed Glycosylation with this compound Data based on research into indium-catalyzed O- and S-glycosylation. researchgate.netresearchgate.neteurekaselect.comasianpubs.org

| Glycosyl Donor | Glycosyl Acceptor | Catalyst/Promoter | Product Type | Key Feature |

|---|---|---|---|---|

| Per-acetylated Bromo Sugar | This compound | InCl₃ | O- and S-Glycosyl Esters | Catalytic activation of glycosyl bromide. researchgate.net |

| Per-acetylated Bromo Sugar | This compound | InBr₃ | O- and S-Glycosyl Esters | Promotes stereoselective glycosylation. researchgate.netasianpubs.org |

| Per-acetylated Bromo Sugar | This compound | InBr₃ | β-Carboxymethyl O/S-Glycosides | One-pot glycosylation and hydrogenolysis. researchgate.neteurekaselect.com |

The synthesis of C-glycosides, where the anomeric carbon is linked to an aglycone via a C-C bond, is of great interest due to their increased stability towards enzymatic and chemical hydrolysis compared to their O- and S-linked counterparts. nih.gov Palladium-catalyzed cross-coupling reactions have emerged as a reliable and effective strategy for constructing these C-C glycosidic bonds under mild conditions with high selectivity. rsc.org

A specific method has been developed for the synthesis of benzyl 2-deoxy-C-glycosides. nih.gov This approach involves the palladium-catalyzed C-glycosylation of TIPS-protected 1-tributylstannyl glycals with various benzyl bromides. nih.govnih.gov The choice of catalyst and additives is crucial for the reaction's success. The use of PdCl₂(dppe) as the catalyst was found to promote a clean reaction, while the addition of a base like sodium carbonate (Na₂CO₃) significantly accelerated the process. nih.govnih.gov This methodology provides access to a novel class of benzyl 2-deoxy-C-glycosides after subsequent deprotection and transformation steps. nih.gov The reaction tolerates various substituents on the benzyl bromide, although steric hindrance from ortho-substituents can inhibit the reaction. nih.govrsc.org

Table 3: Palladium-Catalyzed C-Glycosylation of 1-Tributylstannyl Glucal with Benzyl Bromides Data from a study on the synthesis of benzyl 2-deoxy-C-glycosides. nih.gov

| Entry | Benzyl Bromide | Product Adduct | Yield (%) |

|---|---|---|---|

| 1 | 3-Methoxybenzyl bromide | 5b | 52 |

| 2 | 2-Methoxybenzyl bromide | 5c | 0 |

| 3 | 4-Methoxybenzyl bromide | 5d | 70 |

| 4 | 3,4-Dimethoxybenzyl bromide | 5e | 73 |

| 5 | 4-(Trifluoromethyl)benzyl bromide | 5f | 67 |

Indium Salts-Catalyzed O- and S-Glycosylation with this compound

This compound as a Protecting Group in Complex Carbohydrate Synthesis

The synthesis of complex carbohydrates is a multi-step process that heavily relies on the strategic use of protecting groups to mask reactive functional groups, primarily hydroxyls. nih.gov The benzyl group, a key component of this compound, is one of the most widely used "permanent" protecting groups in carbohydrate chemistry. nih.govhighfine.com

The protection of hydroxyl groups is essential to prevent unwanted side reactions during synthetic transformations. nih.gov The benzyl (Bn) ether is a popular choice for this purpose due to its stability across a wide range of reaction conditions, including acidic and basic media. libretexts.orguwindsor.ca It is typically introduced via a Williamson ether synthesis, reacting an alcohol with a benzyl halide (like benzyl bromide) in the presence of a base. highfine.com

The key advantage of the benzyl protecting group is its "orthogonality" to many other protecting groups, meaning it can be removed under conditions that leave others intact. uwindsor.ca The most common method for deprotection is catalytic hydrogenolysis (e.g., using H₂ over a palladium-on-carbon catalyst), a process that cleaves the C-O benzyl bond to regenerate the free hydroxyl group. highfine.comlibretexts.org This selective removal is fundamental to the logic of complex, multi-step syntheses, allowing for the sequential unmasking and reaction of different hydroxyl groups within a molecule. nih.gov

This compound serves as a valuable precursor and intermediate in the synthesis of protected monosaccharide building blocks, which are essential for the assembly of more complex oligosaccharides. smolecule.comsigmaaldrich.com The benzyl group within the this compound structure can function as a protecting group for a hydroxyl or carboxyl functionality. smolecule.com

In this context, the benzyl group allows for selective chemical modifications at other positions of the monosaccharide unit. smolecule.com Once the desired transformations are complete, the benzyl group can be removed, typically through hydrogenolysis, to yield the final product or an intermediate ready for further glycosylation. nih.gov This strategy is fundamental in glycoscience, enabling the construction of complex carbohydrate structures with defined stereochemistry and connectivity. this compound has been specifically used in the synthesis of derivatives of sialic acid and in the creation of new polymeric phosphazenes with glycolic acid ester side groups. sigmaaldrich.com

Mechanistic Investigations and Kinetic Studies of Benzyl Glycolate Transformations

Hydrolysis Pathways of Benzyl (B1604629) Glycolate (B3277807) Esters

The ester functional group in benzyl glycolate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield glycolic acid and benzyl alcohol. This transformation can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism. The rate and outcome of the hydrolysis are influenced by factors such as pH and the solvent system.

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of a strong acid, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. chemguide.co.ukyoutube.comlibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comlibretexts.orgpearson.com The subsequent steps involve proton transfers and the formation of a tetrahedral intermediate before the elimination of benzyl alcohol and regeneration of the acid catalyst. chemguide.co.ukyoutube.com

A competing mechanism, designated AAL1, can occur, particularly in concentrated acid. This pathway involves the formation of a stable benzyl carbocation intermediate. ucoz.com The stability of the benzyl group facilitates this unimolecular cleavage of the alkyl-oxygen bond. ucoz.com

Table 1: Mechanistic Steps in Acid-Catalyzed Hydrolysis (AAC2)

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org |

| 2 | Nucleophilic attack by water on the protonated carbonyl carbon. youtube.com |

| 3 | Formation of a tetrahedral intermediate. chemguide.co.uk |

| 4 | Proton transfer from the attacking water molecule to one of the hydroxyl groups. |

| 5 | Elimination of benzyl alcohol as the leaving group. chemguide.co.uk |

| 6 | Deprotonation of the resulting protonated carboxylic acid to yield glycolic acid and regenerate the hydronium ion catalyst. libretexts.org |

Base-Catalyzed Hydrolysis Mechanisms

Under basic conditions, the hydrolysis of this compound, also known as saponification, is an irreversible process. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the benzyl alcohol leaving group and forming glycolic acid. masterorganicchemistry.com

The most common mechanism for base-catalyzed ester hydrolysis is the BAC2 mechanism, which involves acyl-oxygen cleavage. ucoz.com A less common pathway, the BAL1 mechanism, involves alkyl-oxygen cleavage and the formation of a carbocation. This pathway is generally observed only in neutral or weakly basic solutions and with esters that can form stable carbocations. ucoz.com

Table 2: Mechanistic Steps in Base-Catalyzed Hydrolysis (BAC2)

| Step | Description |

|---|---|

| 1 | Nucleophilic addition of a hydroxide ion (OH⁻) to the carbonyl carbon. masterorganicchemistry.com |

| 2 | Formation of a tetrahedral intermediate. masterorganicchemistry.com |

| 3 | Elimination of the benzyloxide anion (BnO⁻) as the leaving group. |

| 4 | Proton transfer from the newly formed glycolic acid to the benzyloxide anion, yielding benzyl alcohol and the glycolate anion. chemistrysteps.com |

Stereochemical Control in this compound-Mediated Reactions

This compound serves as a valuable precursor in stereoselective reactions, enabling the synthesis of complex molecules with defined three-dimensional structures. The ability to control the stereochemical outcome is paramount in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds.

Enantioselective Control via Asymmetric Catalysis

Achieving enantioselective control in reactions involving this compound often relies on the use of chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. acs.org Asymmetric catalysis has been successfully applied to various transformations, including C-C, C-O, and C-N bond-forming reactions that proceed through benzylic cation intermediates. mpg.de

For instance, the enantioselective arylation of benzylic C(sp³)–H bonds can be achieved through a dual photoredox and nickel catalysis system, employing sterically hindered chiral biimidazoline ligands. nih.gov This method allows for the direct conversion of readily available alkyl benzenes into valuable chiral 1,1-diaryl alkanes. nih.gov While not directly involving this compound as a substrate, this illustrates a powerful strategy for creating chiral benzylic centers, a structural motif accessible from this compound transformations.

Furthermore, the development of chiral phosphoric acids as catalysts has enabled enantioconvergent additions to racemic α-keto esters, which are structurally related to glycolates, to produce stereochemically complex architectures. nih.gov

Chiral Auxiliary Applications of Glycolate Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Glycolic acid and its derivatives can be appended to chiral auxiliaries to facilitate stereoselective transformations. researchgate.net

A well-established strategy involves the use of oxazolidinone chiral auxiliaries, popularized by Evans. wikipedia.org These auxiliaries can be attached to a glycolate fragment, and the resulting enolates can undergo highly diastereoselective alkylation and aldol (B89426) reactions. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to a high degree of stereocontrol. wikipedia.org After the desired transformation, the chiral auxiliary can be cleaved and recovered. wikipedia.org

For example, the use of an Evans' oxazolidinone auxiliary has been employed to control the stereocenters during an aldol reaction in the synthesis of Englerin A, affording the anti-aldol product with high yield and enantiomeric excess. Similarly, imidazolidin-2-one auxiliaries, derived from ephedrine, have been used to prepare chiral derivatives of aza-Baylis-Hillman adducts. mdpi.com

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glycolic acid |

| Benzyl alcohol |

| Hydronium ion |

| Benzyl carbocation |

| Hydroxide ion |

| Glycolate salt |

| Benzyloxide anion |

| 4-Methoxybenzaldehyde |

| Cinnamaldehyde |

| Cyclohexanecarboxaldehyde |

| Benzaldehyde |

| Ethyl glyoxylate (B1226380) |

| Chalcones |

| α-Keto esters |

| Englerin A |

| Ephedrine |

| Aza-Baylis-Hillman adducts |

| Oxazolidinone |

Catalytic Cycle Elucidation

The transformation of this compound is a subject of significant interest in synthetic chemistry, particularly concerning the elucidation of catalytic cycles that govern its reactions. Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This section delves into two distinct catalytic paradigms involving this compound: glycosylation reactions catalyzed by indium salts and the functionalization of its benzylic position by transition metals.

Indium Salts in Glycosylation Mechanisms

Indium salts have emerged as effective promoters for the synthesis of O- and S-glycosyl esters. Research has specifically demonstrated the utility of indium(III) chloride (InCl₃) and indium(III) bromide (InBr₃) in catalyzing the glycosylation of bromo sugars with this compound. researchgate.netresearchgate.net This method provides a pathway to various O- and S-glycosyl esters and, notably, their corresponding acids through a one-pot procedure. researchgate.net

A key discovery in this area is the dual catalytic role of InBr₃, which not only promotes the initial glycosylation but also facilitates a subsequent in situ hydrogenolysis of the resulting glycosyl ester. researchgate.netresearchgate.net This tandem reactivity allows for a streamlined synthesis of glycosyl acids, which are valuable chiral building blocks for biologically active molecules. researchgate.net

The proposed mechanism for the indium-catalyzed glycosylation is initiated by the coordination of the indium salt, acting as a Lewis acid, with the anomeric bromide of the sugar donor (species A in the diagram below). This interaction facilitates the departure of the bromide and the formation of a highly reactive oxacarbenium ion intermediate (B ). This intermediate is stabilized through resonance as an acyloxonium ion (C ), which is then attacked by the nucleophilic hydroxyl group of this compound to form the desired glycosidic bond. researchgate.net

Tentative Mechanism for Indium Tribromide-Catalyzed Glycosylation

A tentative mechanism involves the coordination of the anomeric bromide (A) with indium tribromide, leading to the formation of a reactive oxacarbenium ion (B), which is stabilized as the acyloxonium ion (C) before reacting with this compound. researchgate.net

The unprecedented hydrogenolytic activity of InBr₃ in the same pot is a significant finding, enabling the direct conversion of the initially formed benzyl glycosyl ester to the corresponding glycosyl acid. researchgate.netresearchgate.net This one-pot glycosylation and debenzylation sequence highlights the unique catalytic properties of indium bromide.

The versatility of this method has been demonstrated through the synthesis of various glycosyl esters and acids, showcasing its potential in carbohydrate chemistry. researchgate.netresearchgate.net

Table 1: Selected Results of Indium Salt-Catalyzed Glycosylation with this compound

| Sugar Donor | Indium Salt | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Bromo Sugar (Per-acetylated) | InCl₃ | O- and S-Glycosyl Esters | Effective promotion of glycosylation. | researchgate.net |

| Bromo Sugar (Per-acetylated) | InBr₃ | O- and S-Glycosyl Esters and Acids | Catalyzes both glycosylation and subsequent hydrogenolysis in one pot. | researchgate.netresearchgate.net |

Transition Metal Catalysis in Benzylic Functionalization

The benzyl group of this compound contains benzylic C(sp³)–H bonds, which are potential sites for functionalization through transition metal catalysis. While specific studies focusing exclusively on the benzylic functionalization of this compound are not extensively detailed in the literature, the well-established principles of transition metal-catalyzed C–H activation provide a strong basis for elucidating plausible catalytic cycles. These reactions are prized for their atom economy and ability to convert simple starting materials into more complex molecules. nih.gov

Catalytic cycles for benzylic functionalization often involve the coordination of the transition metal to the aromatic ring of the benzyl group. This π-coordination acidifies the benzylic protons, making them susceptible to deprotonation and subsequent functionalization. rsc.org Late transition metals, in particular, are known to form η³-benzyl complexes as key intermediates in these catalytic pathways. nih.gov

A general catalytic cycle for palladium(0)-catalyzed benzylic C–H functionalization, which could be applicable to this compound, is outlined below.

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into a C–H bond of the benzylic position. However, direct C-H activation is often challenging. A more common pathway involves coordination to the π-system of the arene, followed by deprotonation to form a palladium-benzyl intermediate. nih.govrsc.org

Intermediate Formation : The interaction between the palladium center and the benzyl group can lead to the formation of an η³-benzylpalladium(II) complex. This dearomatizes the ring and activates the benzylic position. nih.gov

Migratory Insertion/Reductive Elimination : Depending on the reaction partner, the cycle can proceed through various pathways. For instance, in cross-coupling reactions, transmetalation with an organometallic reagent could occur, followed by reductive elimination to form the new C–C bond and regenerate the Pd(0) catalyst. beilstein-journals.org In other cases, migratory insertion of a coupling partner (like an alkene or alkyne) into the palladium-carbon bond may take place. acs.org

This mechanistic framework has been successfully applied to the synthesis of various complex heterocyclic structures from substrates containing benzyl moieties. nih.gov The choice of ligands, additives, and reaction conditions is critical in controlling the selectivity and efficiency of these transformations. semanticscholar.org

Table 2: Generalized Steps in Transition Metal-Catalyzed Benzylic C-H Functionalization

| Step | Description | Key Intermediate Type | Reference |

|---|---|---|---|

| 1. Catalyst-Substrate Coordination | The transition metal catalyst coordinates to the π-system of the benzyl group's aromatic ring. | π-Arene Complex | rsc.org |

| 2. C–H Activation/Deprotonation | The coordinated metal facilitates the cleavage of a benzylic C–H bond, often assisted by a base. | η¹- or η³-Benzyl Metal Complex | rsc.orgnih.gov |

| 3. Coupling/Insertion | The organometallic intermediate reacts with a coupling partner (e.g., via transmetalation or migratory insertion). | Diorganometal Complex | beilstein-journals.org |

| 4. Reductive Elimination | The final product is formed, and the active catalyst is regenerated, closing the catalytic loop. | Metal(0) Species | clockss.org |

The application of these established catalytic cycles to this compound offers a promising avenue for creating novel derivatives functionalized at the benzylic position, thereby expanding its utility as a synthetic intermediate.

Advanced Spectroscopic and Analytical Methodologies for Benzyl Glycolate Research

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods are indispensable tools in the analysis of benzyl (B1604629) glycolate (B3277807), offering real-time monitoring of its formation and detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the qualitative and quantitative analysis of benzyl glycolate. researchgate.net It provides detailed information about the molecular structure, enabling the confirmation of the ester linkage and the presence of aromatic protons. copernicus.org In the context of its synthesis, typically through the esterification of glycolic acid with benzyl alcohol, ¹H NMR and ¹³C NMR are used to characterize the final product. tcichemicals.com

The progress of chemical reactions involving this compound can be monitored in real-time using NMR. magritek.com This allows for the observation of the consumption of reactants and the formation of products, providing insights into the reaction kinetics. researchgate.netmagritek.com For instance, the disappearance of the signal corresponding to the hydroxyl proton of benzyl alcohol and the appearance of new signals corresponding to the ester product would indicate the progression of the esterification reaction. The ability of NMR to observe reaction intermediates, which may be missed by other analytical methods, is a significant advantage. magritek.com

Chromatographic Methods: Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques, particularly Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), are fundamental for monitoring the synthesis of this compound and assessing its purity.

Gas Chromatography (GC) is a highly sensitive and accurate method for the quantitative analysis of volatile compounds like this compound. nih.gov It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. scholarsresearchlibrary.comcdc.gov GC analysis is used to validate the purity of synthesized this compound, with standards often requiring a purity of greater than 97.0%. The retention time of this compound under specific GC conditions provides a reliable method for its identification. scholarsresearchlibrary.comglobalresearchonline.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and check the purity of compounds. ijrti.orglibretexts.org During the synthesis of this compound, TLC can be used to track the formation of the ester by observing the disappearance of the starting materials (glycolic acid and benzyl alcohol) and the appearance of the product spot. libretexts.org The difference in polarity between the reactants and the product allows for their separation on the TLC plate. libretexts.org Although primarily a qualitative technique, TLC can provide semi-quantitative information and is valuable for quickly determining if a reaction is complete. ijrti.orglibretexts.org

Computational Chemistry and Theoretical Modeling of this compound Systems

Computational and theoretical methods are increasingly used to complement experimental studies of this compound, providing a molecular-level understanding of its behavior.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations have become a vital tool for analyzing reaction mechanisms and predicting reaction pathways for organic compounds. rsc.orgresearchgate.net These calculations can estimate the energies of transition states and equilibria, which helps in understanding the feasibility and kinetics of a reaction. rsc.orgresearchgate.net For reactions involving this compound, such as its synthesis or hydrolysis, quantum chemical calculations can be employed to model the reaction coordinates and identify the most likely mechanistic pathways. acs.orgchemrxiv.org Methods like Density Functional Theory (DFT) are often used to calculate the energy barriers of reaction steps. acs.org This theoretical insight can guide the optimization of reaction conditions to improve yield and selectivity. nih.gov

Diverse Applications of Benzyl Glycolate in Advanced Materials and Specialized Organic Synthesis

Polymeric Phosphazene Synthesis and Tailored Functionalization

Polyphosphazenes are a class of polymers featuring a flexible inorganic backbone of alternating phosphorus and nitrogen atoms. smolecule.comwikipedia.org The properties of these polymers can be extensively modified by attaching different organic side groups to the phosphorus atoms, making them suitable for a wide range of applications, including as biomedical materials. wikipedia.orgnih.gov

Synthesis of Poly[bis(benzyl glycolato)phosphazene] Architectures

The synthesis of poly[bis(benzyl glycolato)phosphazene] is a prime example of how benzyl (B1604629) glycolate (B3277807) is used to create functional polymers. sigmaaldrich.comacs.org The process is typically achieved through a two-step method that begins with the synthesis of a reactive polymer precursor, followed by the attachment of the benzyl glycolate side groups. acs.orgnih.gov

The initial step involves the thermal ring-opening polymerization of hexachlorocyclotriphosphazene, the cyclic trimer, at approximately 250°C. nih.govnih.gov This reaction converts the stable small molecule into a long-chain linear polymer, poly(dichlorophosphazene), which is soluble and highly reactive due to the presence of phosphorus-bound chlorine atoms. wikipedia.orgnih.gov

In the second step, a macromolecular substitution reaction is performed. nih.gov Poly(dichlorophosphazene) is treated with the sodium salt of this compound (the sodium alkoxide). acs.org The nucleophilic alkoxide displaces the chlorine atoms on the polymer backbone to yield the final product, poly[bis(benzyl glycolato)phosphazene]. acs.orgresearchgate.net This substitution method allows for the creation of a fully substituted, stable polymer. acs.org

Table 1: Synthesis Pathway for Poly[bis(benzyl glycolato)phosphazene]

| Step | Description | Starting Material | Key Reagent/Condition | Product |

| 1 | Ring-Opening Polymerization | Hexachlorocyclotriphosphazene | Heat (250°C), Vacuum | Poly(dichlorophosphazene) |

| 2 | Macromolecular Substitution | Poly(dichlorophosphazene) | Sodium this compound | Poly[bis(benzyl glycolato)phosphazene] |

Engineering Polymer Properties via this compound Integration

The benzyl group in this compound is sterically large and hydrophobic. nih.gov This feature plays a crucial role in controlling the degradation rate of the polymer. When attached to the phosphazene backbone, the bulky benzyl groups can shield the backbone from hydrolytic attack by water molecules. nih.govmdpi.com This steric hindrance slows the rate of hydrolysis and subsequent degradation compared to polyphosphazenes with smaller, more hydrophilic side groups like methyl or ethyl esters. nih.gov For instance, studies on poly(amino acid ester)phosphazenes showed that polymers with benzyl ester side groups had a slower decline in molecular weight compared to those with methyl ester groups, attributing this to the increased hydrophobicity of the benzyl group. nih.gov

This ability to modulate the degradation rate by selecting the appropriate side group allows for the "tailoring" of polymer properties to suit specific applications, such as controlled drug release systems or bioerodible tissue engineering scaffolds. acs.orgresearchgate.net By creating mixed-substituent polymers, for example by combining benzyl glycolato groups with other side groups on the same polymer chain, the hydrolysis rate and release profile can be finely tuned. acs.org

Table 2: Influence of Ester Side Groups on Polyphosphazene Properties

| Side Group | Key Feature | Impact on Polymer | Consequence for Degradation |

| Methyl Glycinato | Small, less hydrophobic | Higher water accessibility to backbone | Faster hydrolytic degradation |

| Ethyl Glycinato | Moderately hydrophobic | Intermediate water accessibility | Moderate degradation rate |

| Benzyl Glycolato | Large, highly hydrophobic | Shields backbone from water | Slower hydrolytic degradation |

Role of this compound as a Key Intermediate in Fine Chemical Synthesis

Beyond polymer science, this compound serves as a valuable intermediate in multistep organic synthesis for the production of complex molecules. chemicalbook.comsmolecule.com Its utility stems from the benzyl group, which functions as an effective protecting group for the carboxylic acid moiety of glycolic acid. smolecule.com This allows for selective chemical modifications to be made at other parts of a molecule. smolecule.com

A significant application is in the preparation of monosaccharide building blocks, which are fundamental units for assembling more complex carbohydrates. sigmaaldrich.comsmolecule.comsigmaaldrich.comscientificlabs.co.uk In carbohydrate chemistry, protecting groups are essential to prevent unwanted side reactions, and the benzyl group of this compound serves this purpose well. smolecule.com It can be removed under specific conditions later in the synthetic sequence to reveal the free hydroxyl group. smolecule.com this compound has been used specifically in the synthesis of complex molecules such as sialic acid oligomers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Strategic Application in the Development of Novel Chemical Entities

The role of this compound as a synthetic intermediate extends to the development of novel chemical entities with potential therapeutic applications. chemicalbook.comscientificlabs.co.uk Its structure can be incorporated into larger molecules designed to interact with biological targets.

One notable example is its use in the preparation of phosphonate (B1237965) dipeptides, which were investigated as potential inhibitors of VanX. chemicalbook.com VanX is a D-Ala-D-Ala dipeptidase enzyme associated with vancomycin (B549263) resistance in bacteria. By utilizing this compound as a structural component, researchers can construct complex molecules designed to fit into the active site of such enzymes, demonstrating its strategic value in medicinal chemistry and drug discovery. chemicalbook.com

Table 3: Applications of this compound as a Synthetic Intermediate

| Product Class | Specific Example | Field of Application | Reference |

| Monosaccharide Building Blocks | Protected simple sugars | Carbohydrate Chemistry | sigmaaldrich.comsmolecule.comsigmaaldrich.com |

| Sialic Acid Oligomers | Methyl [2-(2′-benzyloxy-2′-oxoethyl)...nonulopyranosid]onate | Glycoscience | sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |

| Phosphonate Dipeptides | Potential VanX inhibitors | Medicinal Chemistry | chemicalbook.com |

Biochemical Interactions and Metabolic Fates of Benzyl Glycolate

Molecular Target Interactions and Enzymatic Ligand Activity of Benzyl (B1604629) Glycolate (B3277807)

In biological environments, benzyl glycolate can function as a ligand for various enzymes, thereby modulating their activity. While specific enzyme targets are a subject of ongoing research, the fundamental interaction involves the binding of this compound to the enzyme's active site. This binding can either inhibit or activate the enzyme, depending on the specific protein and the nature of the interaction.

The ester group within the this compound molecule is a key feature in its enzymatic interactions. Enzymes such as esterases can recognize and bind to this functional group. For instance, cetraxate (B1206930) benzylesterase is known to act on benzyl esters of substituted phenyl propanoates, as well as the benzyl esters of phenylalanine and tyrosine, indicating a potential for similar enzymes to interact with this compound. genome.jp The binding affinity and subsequent catalytic action are influenced by the three-dimensional structure of both the enzyme and the this compound molecule.

Ester Hydrolysis and Subsequent Metabolic Pathway Involvement

A primary metabolic fate of this compound is its hydrolysis, a reaction catalyzed by esterase enzymes. This process breaks the ester bond, yielding benzyl alcohol and glycolic acid. smolecule.com This hydrolysis can occur under both acidic and basic conditions, with the rate being influenced by factors like pH and the presence of specific enzymes. pearson.com

Once liberated, benzyl alcohol and glycolic acid enter their respective metabolic pathways. Benzyl alcohol can be further metabolized, potentially to benzoic acid, which can then be conjugated with glycine (B1666218) to form hippuric acid and excreted. nih.gov Glycolic acid, on the other hand, can be oxidized by glycolate oxidase to glyoxylate (B1226380). ontosight.aiasm.org Glyoxylate can then be further metabolized through various pathways, including conversion into other molecules or integration into amino acid biosynthesis. ontosight.ai

The metabolic pathway of glycolate is closely linked with photorespiration in plants and also occurs in other organisms. ontosight.ai Key enzymes in this pathway include phosphoglycolate phosphatase, which produces glycolate, and glycolate oxidase, which metabolizes it further. ontosight.ai

Immunomodulatory Mechanisms: Toll-like Receptor 4 (TLR-4) Activation

A significant aspect of this compound's biological activity is its interaction with the immune system, specifically through the activation of Toll-like Receptor 4 (TLR-4). smolecule.combiosynth.com TLR-4 is a transmembrane receptor crucial for the innate immune response, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). invivogen.comnih.gov

The interaction of this compound with TLR-4, which is present on immune cells like macrophages and dendritic cells, triggers a signaling cascade. biosynth.com This activation can occur through two main pathways: the MyD88-dependent pathway and the MyD88-independent (TRIF-dependent) pathway. nih.govcusabio.com

MyD88-dependent pathway: This pathway leads to the activation of transcription factors such as NF-κB and AP-1. nih.gov This, in turn, results in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). biosynth.cominvivogen.com

MyD88-independent (TRIF-dependent) pathway: This pathway, also initiated by TLR-4 activation, leads to the production of type I interferons (IFNs). nih.gov

This activation of TLR-4 by this compound suggests a role for the compound in modulating immune responses, with potential implications for conditions characterized by immune dysregulation.

Elucidation of Biological Activity Mechanisms in In Vitro Cellular Systems

In vitro studies using various cell lines have been instrumental in understanding the biological activities of this compound. These studies have provided insights into its effects on cell proliferation and its potential as an immunomodulator.

Research has shown that this compound can enhance inflammatory responses in immune cells. For example, studies on macrophages and dendritic cells have demonstrated that this compound leads to the production of inflammatory cytokines through TLR-4 activation. biosynth.com This property is being investigated for its potential therapeutic applications in immune-related disorders.

Furthermore, some preliminary findings suggest that this compound may have cytotoxic effects on certain cancer cell lines, potentially inhibiting their proliferation. However, more extensive research is needed to fully understand the mechanisms behind this potential anti-cancer activity.

Below is a table summarizing the observed biological activities of this compound in in vitro systems:

| Activity Type | Mechanism of Action | Observed Effects in In Vitro Systems | Potential Applications |

| Immunomodulation | Interaction with TLR-4 leading to cytokine release. | Enhanced inflammatory responses in macrophages and dendritic cells. biosynth.com | Treatment of immune-related disorders. |

| Cell Maturation | Promotes maturation in certain cell types. | Induces maturation of dendritic cells. google.com | Development of immunotherapies. |

| Cytotoxicity | Potential inhibition of cancer cell growth. | Preliminary evidence of inhibiting cancer cell proliferation. | Cancer treatment research. |

Environmental Transformation and Degradation Pathways of Benzyl Glycolate

Biodegradation Processes and Environmental Metabolite Identification

The biodegradation of benzyl (B1604629) glycolate (B3277807) is anticipated to proceed via the enzymatic cleavage of its ester bond, a common pathway for ester-containing compounds in biological systems. nih.govoup.com This initial step is carried out by microbial esterases, which are widespread in the environment.

The primary enzymatic action on benzyl glycolate involves the hydrolysis of the ester linkage, resulting in the formation of benzyl alcohol and glycolic acid. These two substances are the primary environmental metabolites.

Once formed, these metabolites can enter established metabolic pathways for further degradation. Benzyl alcohol can be further metabolized by microorganisms, while glycolic acid is a known intermediate in various metabolic routes, such as the glyoxylate (B1226380) cycle in many bacteria. nih.gov Some soil microbes are capable of utilizing glycolate, which they may derive from the decomposition of other organic compounds. nih.govacs.org While direct studies on the complete biodegradation pathway of this compound in specific environmental matrices are not extensively detailed in the provided literature, the breakdown into these core components suggests a low potential for persistence. One source suggests degradation products include benzoic acid and glycine (B1666218) biosynth.com; however, the formation of glycolic acid and benzyl alcohol is the chemically expected and more widely supported initial hydrolysis pathway.

Table 1: Identified and Potential Environmental Metabolites of this compound

| Metabolite | Parent Compound | Formation Pathway | Potential Subsequent Fate |

| Benzyl Alcohol | This compound | Enzymatic hydrolysis of the ester bond. | Further microbial degradation. |

| Glycolic Acid | This compound | Enzymatic hydrolysis of the ester bond. | Entry into microbial metabolic pathways (e.g., glyoxylate cycle). nih.gov |

Hydrolytic Degradation in Aqueous and Other Environmental Compartments

In addition to biodegradation, this compound is susceptible to abiotic hydrolytic degradation in aqueous environments. This chemical process involves the reaction of the compound with water, leading to the cleavage of the ester bond. The rate and mechanism of this degradation are significantly influenced by the pH of the surrounding medium. specialchem.com

Under both acidic and alkaline conditions, this compound hydrolyzes to form glycolic acid and benzyl alcohol. However, the reaction mechanisms differ. Acid-catalyzed hydrolysis proceeds through the formation of a carbocation intermediate, which can sometimes lead to the formation of byproducts like benzyl ethers. In contrast, base-catalyzed (alkaline) hydrolysis occurs via a nucleophilic acyl substitution mechanism and is generally reported without significant byproduct formation.

Factors such as temperature and the presence of moisture are critical in accelerating hydrolytic degradation. specialchem.commdpi.com Higher temperatures increase reaction rates, and the availability of water is a fundamental requirement for the reaction to proceed. specialchem.commdpi.com The degradation process involves the penetration of water into the chemical matrix, followed by the cleavage of the covalent ester bonds, which breaks the molecule into its constituent alcohol and acid parts. specialchem.com

Table 2: Hydrolytic Degradation Pathways of this compound

| Condition | Mechanism | Primary Products | Potential Byproducts |

| Acidic (e.g., H₂SO₄) | Sₙ1 with carbocation formation. | Glycolic acid, Benzyl alcohol. | Benzyl ethers (e.g., dibenzyl ether). |

| Basic (e.g., NaOH) | Nucleophilic acyl substitution. | Glycolate salt, Benzyl alcohol. | None reported. |

Q & A

Q. What are the key methodological considerations for synthesizing benzyl glycolate via esterification reactions?

this compound is typically synthesized through esterification of glycolic acid with benzyl alcohol. Critical factors include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic approaches can be used, with trade-offs in reaction efficiency and byproduct formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal during purification.

- Purification : Distillation or column chromatography is recommended to isolate high-purity this compound, with GC or HPLC validation (>97% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR : H and C NMR confirm ester linkage formation (e.g., benzyl proton signals at ~4.8 ppm, carbonyl at ~170 ppm) .

- IR : Strong absorption bands for ester carbonyl (~1740 cm) and hydroxyl groups (~3400 cm) validate functional groups .

- Mass spectrometry : Molecular ion peaks (m/z 180.2 for CHO) confirm molecular weight. Cross-reference spectral libraries for validation .

Q. What best practices ensure high purity and yield in this compound synthesis?

- In-process monitoring : Use TLC or inline FTIR to track reaction progression.

- Post-synthesis purification : Employ fractional distillation under reduced pressure (e.g., 120–130°C at 10 mmHg) to minimize thermal degradation .

- Purity validation : Quantify impurities via GC with flame ionization detection, ensuring <3% residual reactants .

Advanced Research Questions

Q. How can discrepancies in this compound quantification using LC-MS versus biosensors be resolved?

- Method calibration : Use standard curves with authentic this compound (0.1–100 mM) for both LC-MS and biosensors .

- Interference checks : Test for cross-reactivity with structurally similar compounds (e.g., lactate, glycerate) using promiscuity assays .

- Dynamic range alignment : Optimize biosensor operational range (10 µM–20 mM) to match LC-MS sensitivity, adjusting MgCl concentrations to stabilize readings .

Q. What experimental design strategies optimize studies on this compound’s stability under varying pH and temperature?

- Factorial design : Test pH (2–12) and temperature (25–80°C) combinations to model degradation kinetics .

- Analytical endpoints : Monitor ester hydrolysis via HPLC, quantifying glycolic acid and benzyl alcohol byproducts .

- Statistical validation : Use ANOVA to identify significant degradation factors (e.g., pH > 10 accelerates hydrolysis 3-fold) .

Q. How does this compound interact with metal ions, and what methodologies assess these interactions’ impact on reactivity?

- Coordination studies : Titrate this compound with metal salts (e.g., Fe, Al) and monitor complexation via UV-Vis spectroscopy (shift in λ) .

- Criticality analysis : Evaluate redox interactions (e.g., with nitrate/nitrite) using differential scanning calorimetry (DSC) to rule out explosive byproducts .

- Solubility profiling : Measure partition coefficients in biphasic systems to predict metal-glycolate complex stability .

Q. What factors influence the reproducibility of this compound’s catalytic applications in organic synthesis?

- Solvent effects : Test polar vs. nonpolar solvents to optimize ester’s nucleophilicity in acyl transfer reactions .

- Catalyst loading : Vary enzyme or acid catalyst concentrations (0.1–5 mol%) and correlate with reaction yield via DOE .

- Reaction monitoring : Use real-time H NMR to track intermediates and adjust conditions dynamically .

Methodological Notes

- Data integrity : Maintain lab notebooks with raw spectra, chromatograms, and statistical outputs to ensure reproducibility .

- Ethical reporting : Disclose analytical limitations (e.g., biosensor time sensitivity) and conflicting data (e.g., glycolate recovery variances in evaporator systems) .

- Literature review : Prioritize peer-reviewed studies on glycolate chemistry over vendor catalogs for critical assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.